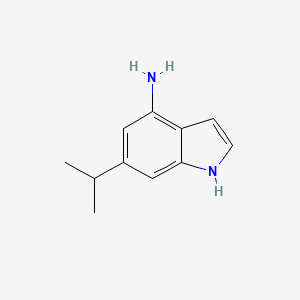

6-Isopropyl-1H-indol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Isopropyl-1H-indol-4-amine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an isopropyl group attached to the nitrogen atom at the 6th position and an amine group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone with an isopropyl group.

Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents followed by reduction and cyclization. This method can be tailored to introduce the isopropyl group at the desired position on the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-Isopropyl-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-4-quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2)

Actividad Biológica

6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine, is a compound belonging to the indole family. Indoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid, which is beneficial in conditions like gout.

- Cell Proliferation : Studies indicate that this compound can stimulate cell proliferation in osteoblast precursor cells (MC3T3-E1) in a dose-dependent manner.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. The compound demonstrates:

- Stability : In laboratory settings, it has shown relative stability over time with minimal degradation.

- Dosage Effects : The effects vary significantly with dosage; lower doses tend to have beneficial effects while higher doses may lead to toxicity, including potential liver and kidney damage.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Weight | 175.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Lipophilicity | Moderate lipophilicity, influencing its absorption and distribution |

The compound interacts with various biomolecules, influencing cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Xanthine Oxidase : Research demonstrated that this compound effectively inhibits xanthine oxidase activity, which is significant for managing hyperuricemia and gout.

- Cell Viability Studies : In vitro studies on MC3T3-E1 cells revealed that this compound enhances cell viability and proliferation at specific concentrations, suggesting potential applications in bone health.

- Animal Models : In vivo studies indicated that treatment with this compound at lower doses resulted in decreased uric acid levels without significant adverse effects. However, higher doses led to toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Isopropyl-1H-indol-4-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of indole derivatives like this compound typically involves cyclization or condensation reactions. For example:

- Cyclization with Sodium Isopropoxide : A common method for indole derivatives involves reacting ketones or aldehydes with guanidine hydrochloride in the presence of sodium isopropoxide, as demonstrated in the synthesis of 4-(4-substitutedphenyl)-6-(2-(4-substitutedphenyl)-1H-indol-3-yl) pyrimidin-2-amine derivatives .

- Multi-component Reactions : Single-step, multi-component reactions (e.g., using 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate under reflux in ethanol) can yield structurally complex indole derivatives with high efficiency .

Optimization Strategies :

- Adjust reaction time and temperature to minimize side products.

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate pure compounds.

Q. How can spectroscopic techniques (NMR, FTIR) and crystallography be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, the indole NH proton typically appears at δ 10–12 ppm, while isopropyl groups show split signals at δ 1.2–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (CH) .

- FTIR : Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and indole C=N/C=C vibrations at 1600–1650 cm⁻¹ .

- Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate electron density mapping .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC (Minimum Inhibitory Concentration) values can be determined .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Enzyme Inhibition Studies : Test interactions with targets like cyclooxygenase (COX) for anti-inflammatory potential .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved during characterization?

Methodological Answer:

- Data Cross-Validation : Compare NMR/FTIR results with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data. High-resolution datasets (e.g., synchrotron sources) improve accuracy .

- Dynamic Effects : For ambiguous NMR signals, perform variable-temperature (VT-NMR) experiments to detect conformational exchange .

Q. What computational strategies (e.g., molecular docking, MD simulations) are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, indole derivatives show affinity for androgen receptors (AR) via interactions with residues like LEU704 and GLY708 .

- MD Simulations : Run 50–100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- Pharmacophore Modeling : Identify critical functional groups (e.g., amine, isopropyl) for target engagement .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer:

- Substituent Variation : Modify the isopropyl group to bulkier tert-butyl or smaller methyl groups to evaluate steric effects on bioactivity .

- Electron-Donating/Withdrawing Groups : Introduce -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) to the indole ring to modulate electronic effects and binding affinity .

- Bioisosteric Replacement : Replace the amine group with a hydroxyl or methylene moiety to enhance solubility or metabolic stability.

Propiedades

IUPAC Name |

6-propan-2-yl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABORPNHMGPVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CNC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646674 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-80-5 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.